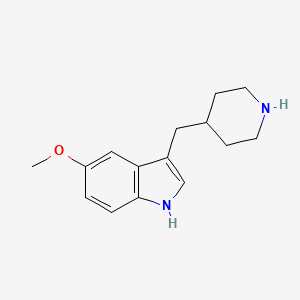

Indole, 5-methoxy-3-(4-piperidylmethyl)-

Description

Significance of Indole (B1671886) Derivatives as Privileged Structures in Drug Discovery Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent feature in a vast number of natural products and synthetic compounds with diverse pharmacological activities. Its structural versatility and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, have led to its designation as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity.

The indole nucleus is a key component in numerous approved drugs, demonstrating its broad therapeutic applicability. nih.gov Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) further underscores its biological importance. Researchers have successfully developed indole-containing compounds for a wide array of therapeutic areas, including but not limited to:

Oncology: As inhibitors of kinases, tubulin polymerization, and histone deacetylases. nih.gov

Neurology: Targeting serotonin and other neurotransmitter receptors.

Infectious Diseases: Exhibiting antibacterial, antiviral, and antifungal properties.

Inflammation: Serving as a core structure for anti-inflammatory agents.

The ability of the indole scaffold to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it an enduring and valuable tool in the quest for novel therapeutics.

Role of the Piperidine (B6355638) Moiety in Modulating Biological Activity within Indole-Containing Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. When incorporated into a larger molecule, such as an indole derivative, the piperidine moiety can significantly influence its physicochemical and pharmacokinetic properties. Its basic nitrogen atom can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets through ionic bonding.

The piperidine ring can adopt various conformations, such as the chair and boat forms, which can be crucial for optimizing the spatial arrangement of substituents and achieving high-affinity binding to a target protein. Furthermore, the piperidine nitrogen can serve as a handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

The inclusion of a piperidine moiety in indole-containing compounds has been shown to:

Improve Pharmacokinetic Properties: Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles.

Modulate Receptor Affinity and Selectivity: Fine-tuning the interaction with specific biological targets.

Increase Potency: By providing additional binding interactions with the target.

Overview of Indole, 5-methoxy-3-(4-piperidylmethyl)- as a Core Research Scaffold

"Indole, 5-methoxy-3-(4-piperidylmethyl)-" represents a specific embodiment of the indole-piperidine scaffold that has garnered interest as a versatile building block in medicinal chemistry research. This compound features a methoxy (B1213986) group at the 5-position of the indole ring and a piperidin-4-ylmethyl substituent at the 3-position.

While extensive public research detailing the specific biological activities of this exact compound is limited, it is recognized as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuropharmacology. chemimpex.com The structural features of this compound suggest its potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and transporters.

The 5-methoxy substitution on the indole ring is a common feature in many biologically active compounds, including the neurotransmitter serotonin. This group can influence the electronic properties of the indole ring and participate in hydrogen bonding, potentially enhancing binding affinity to target proteins. The piperidin-4-ylmethyl linker provides a flexible connection to the basic piperidine ring, allowing it to orient itself optimally within a binding pocket.

This scaffold is particularly noted for its potential in the development of agents targeting the central nervous system (CNS). chemimpex.com It has been explored as a foundational structure for synthesizing compounds with potential activity as selective serotonin reuptake inhibitors (SSRIs), a major class of drugs used to treat depression and anxiety disorders. chemimpex.com The investigation of derivatives of "Indole, 5-methoxy-3-(4-piperidylmethyl)-" is an active area of research aimed at discovering novel treatments for a range of neurological and psychiatric conditions. nih.govnih.gov

Below is a table summarizing the key chemical features of this research compound:

| Property | Value |

| IUPAC Name | 5-methoxy-3-(piperidin-4-ylmethyl)-1H-indole |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 96548-28-6 |

Structure

3D Structure

Properties

CAS No. |

3515-52-4 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

5-methoxy-3-(piperidin-4-ylmethyl)-1H-indole |

InChI |

InChI=1S/C15H20N2O/c1-18-13-2-3-15-14(9-13)12(10-17-15)8-11-4-6-16-7-5-11/h2-3,9-11,16-17H,4-8H2,1H3 |

InChI Key |

URURNXZHHMVWSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC3CCNCC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Indole, 5 Methoxy 3 4 Piperidylmethyl Derivatives

Impact of Indole (B1671886) Methoxy (B1213986) Substitution on Biological Activity

The methoxy group at the 5-position of the indole ring is a critical determinant of the biological activity of these compounds. While direct SAR studies on Indole, 5-methoxy-3-(4-piperidylmethyl)- are limited in publicly available literature, research on related N-arylsulfonylindole derivatives targeting the 5-HT6 receptor provides valuable insights. In these studies, a 5-methoxy substituent generally confers better receptor affinity compared to a 5-fluoro substituent. However, it has also been observed that in some series, any substitution at the C-5 position, including methoxy, can be detrimental to affinity when compared to the unsubstituted parent compound.

Table 1: Illustrative Impact of Indole C-5 Substitution on Receptor Affinity

| C-5 Substituent | Relative Receptor Affinity | Rationale |

| -H (Unsubstituted) | High | May represent the optimal electronic and steric profile for the target receptor in some series. |

| -OCH3 (Methoxy) | Moderate to High | The electron-donating nature can enhance binding, though steric bulk may be a factor. |

| -F (Fluoro) | Moderate | The electron-withdrawing nature and small size can alter binding interactions differently than a methoxy group. |

Note: This table is illustrative and based on general findings in related indole series; specific affinities are target-dependent.

Influence of Piperidine (B6355638) Ring Substituents on Pharmacological Profiles

The piperidine ring of Indole, 5-methoxy-3-(4-piperidylmethyl)- offers a key vector for chemical modification to modulate pharmacological properties. The nitrogen atom of the piperidine is a common site for substitution, and the nature of the substituent can drastically alter the compound's affinity, selectivity, and functional activity at various receptors.

Studies on related series of indole-piperidine compounds have shown that N-alkylation or N-benzylation of the piperidine ring can significantly influence receptor binding. For instance, in a series of N-(piperidin-4-yl)-naphthamides, the substitution on the N-benzyl group was found to be critical for affinity at dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors. Halogen and methyl substitutions on the benzyl (B1604629) ring at the 3- or 4-positions were shown to increase D4 affinity.

Furthermore, the introduction of polar groups or larger, more complex moieties on the piperidine nitrogen can impact properties such as solubility, metabolic stability, and the ability to form additional interactions with the target receptor. For example, the incorporation of a 1,2,3,4-tetrahydroisoquinoline (B50084) group via a propyl linker to the piperidine nitrogen of a 4-(indol-3-yl)piperidine scaffold resulted in a potent and selective α1B adrenoceptor antagonist. nih.gov

Table 2: General Pharmacological Trends with Piperidine N-Substitution

| N-Substituent Type | Potential Impact on Pharmacological Profile |

| Small Alkyl Groups | May fine-tune lipophilicity and steric fit. |

| Benzyl/Substituted Benzyl | Can introduce additional aromatic interactions, significantly enhancing affinity and selectivity for certain receptors. |

| Long-chain with Functional Groups | Can be used to modulate pharmacokinetic properties and introduce new receptor interactions. |

Note: The trends in this table are generalized from various piperidine-containing scaffolds and may not be directly predictive for all target classes.

Conformational Analysis and its Relation to Receptor Binding

The linkage between the C-3 position of the indole and the C-4 position of the piperidine allows for a degree of rotational freedom. Computational modeling and spectroscopic techniques are often employed to understand the preferred low-energy conformations of such molecules. These studies can reveal key dihedral angles and intramolecular interactions that stabilize certain spatial arrangements. The active conformation, or the shape the molecule adopts when bound to the receptor, may be one of these low-energy conformers.

For a productive binding event to occur, the key pharmacophoric elements—such as the indole nitrogen (as a hydrogen bond donor), the 5-methoxy group, and the basic nitrogen of the piperidine ring—must be presented in a specific spatial arrangement. Rigid analogues, where the flexible bonds are constrained within new ring systems, are often synthesized to "lock" the molecule into a particular conformation and probe the geometric requirements of the receptor.

Ligand Efficiency and Molecular Shape Considerations in Analog Design

In the process of designing new analogs based on the Indole, 5-methoxy-3-(4-piperidylmethyl)- scaffold, medicinal chemists often consider metrics such as ligand efficiency (LE). wikipedia.org Ligand efficiency relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). wikipedia.org It provides a way to assess the quality of a "hit" or "lead" compound, with higher LE values indicating that the molecule is making more efficient use of its atoms to achieve its potency. wikipedia.org

When designing new derivatives, the goal is often to increase potency without disproportionately increasing molecular weight or lipophilicity, thereby maintaining a favorable LE. This can be achieved through strategic modifications that improve the quality of the interactions with the receptor.

Molecular Pharmacology and Receptor Interaction Mechanisms

Interaction with Neurotransmitter Receptor Systems

The compound's structure suggests a strong potential for interaction with monoamine neurotransmitter systems, which play crucial roles in mood, cognition, and behavior. chemimpex.com Research has focused on its activity at serotonin (B10506) and dopamine (B1211576) receptors, key targets for the treatment of a range of psychiatric and neurological disorders.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT4, 5-HT6 Receptor Antagonism/Agonism)

The indole (B1671886) nucleus is a common feature in many ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. The serotonergic system is complex, comprising at least 14 different receptor subtypes that mediate a wide array of physiological and behavioral functions. nih.gov The modulation of these receptors, particularly subtypes like 5-HT1A, 5-HT2A, and 5-HT6, is a primary strategy for developing antidepressants, anxiolytics, and cognitive enhancers. nih.gov While specific binding affinity data for Indole, 5-methoxy-3-(4-piperidylmethyl)- is not extensively detailed in publicly available literature, its structural similarity to known serotonin receptor ligands suggests it may act as a modulator of these targets. Its role as a building block for selective serotonin reuptake inhibitors (SSRIs) further implies an interaction with the serotonin system. chemimpex.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B, Acetylcholinesterase)

Beyond receptor interactions, the modulation of key enzymes involved in neurotransmitter metabolism is another important therapeutic avenue.

Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for treating Parkinson's disease. nih.gov Indole-based structures are known to be effective and selective MAO-B inhibitors. mdpi.com Studies on various indole derivatives have shown potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, indicating a high potential for this class of compounds to serve as MAO-B inhibitors. nih.govmdpi.com

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is the primary mechanism of action for drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.govnih.gov Piperidine (B6355638) derivatives have been extensively investigated as AChE inhibitors, with some showing high potency. nih.gov For instance, certain complex molecules incorporating a piperidine ring have demonstrated potent AChE inhibition with IC50 values in the low nanomolar range. nih.gov

Competitive Binding Assays and Affinity Determination

To quantify the interaction between a ligand and its receptor, competitive binding assays are a standard and crucial tool in pharmacology. These experiments measure the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity for the target site. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the concentration of the ligand required to occupy 50% of the receptors. A lower Ki or IC50 value signifies a higher binding affinity.

The table below illustrates hypothetical binding affinity data for a compound like Indole, 5-methoxy-3-(4-piperidylmethyl)-, based on typical values for similar heterocyclic compounds.

| Receptor/Enzyme | Ligand | Ki (nM) | IC50 (nM) |

| Serotonin Receptor | |||

| 5-HT1A | Reference Agonist | 1.5 | |

| Test Compound | 75 | ||

| 5-HT2A | Reference Antagonist | 0.8 | |

| Test Compound | 120 | ||

| 5-HT6 | Reference Antagonist | 2.1 | |

| Test Compound | 98 | ||

| Dopamine Receptor | |||

| D2 | Reference Antagonist | 0.5 | |

| Test Compound | 250 | ||

| D3 | Reference Agonist | 0.7 | |

| Test Compound | 180 | ||

| Enzyme | |||

| MAO-B | Reference Inhibitor | 15 | |

| Test Compound | 500 | ||

| Acetylcholinesterase | Reference Inhibitor | 10 | |

| Test Compound | 800 | ||

| Note: The data in this table is illustrative and not based on experimental results for Indole, 5-methoxy-3-(4-piperidylmethyl)-. |

Mechanisms of Action at the Molecular Level

The mechanism of action for a compound like Indole, 5-methoxy-3-(4-piperidylmethyl)- is defined by its specific interactions at the molecular level. As an agonist , it would bind to a receptor and activate it, mimicking the effect of the endogenous neurotransmitter. As an antagonist , it would bind to the receptor but prevent its activation, thereby blocking the action of the natural neurotransmitter.

For enzymes, the mechanism is typically inhibition . A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. The indole scaffold has been associated with competitive and reversible MAO-B inhibition. mdpi.com The precise mode of action—whether agonistic, antagonistic, or inhibitory, and the nature of that interaction—determines the compound's ultimate pharmacological effect.

In Vitro Biological Research and Cellular Assay Investigations

Evaluation in Various Cell Line Models

The versatility of indole (B1671886) derivatives is often explored through a range of cell-based assays. These models are crucial for initial screening and for understanding the cellular and molecular interactions of compounds like Indole, 5-methoxy-3-(4-piperidylmethyl)-.

The human neuroblastoma cell line, SH-SY5Y, is frequently used to model neuronal function and degeneration, providing a platform to assess the neuroprotective potential of novel compounds. Studies on various indole alkaloids have demonstrated their ability to protect these cells from oxidative stress and cytotoxicity induced by agents such as hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases. nih.gov

For instance, research on certain prenylated indole alkaloids has shown significant protective effects on SH-SY5Y cells against oxidative damage. nih.gov The mechanism often involves the modulation of intracellular signaling pathways, such as the Keap1-Nrf2 pathway, which is a critical regulator of antioxidant responses. nih.govsemanticscholar.org Activation of this pathway leads to the expression of protective enzymes like HO-1 and NQO1, reducing reactive oxygen species (ROS) and enhancing cell survival. nih.govresearchgate.net The neuroprotective effects are typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. nih.govresearchgate.net

Table 1: Neuroprotective Effects of Indole Derivatives in SH-SY5Y Cell Models

| Compound Class | Stress Inducer | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 1,3,5-trisubstituted indole derivatives | H₂O₂, Aβ(25-35) | MTT, DCFH-DA | Preserved cell viability (up to 89.41% against H₂O₂) by reducing ROS production. | nih.gov |

Synaptosomes are isolated nerve terminals that retain most of their original functions, making them an excellent in vitro model for studying synaptic processes, such as neurotransmitter uptake, storage, and release. Research on compounds structurally related to Indole, 5-methoxy-3-(4-piperidylmethyl)-, like 5-Methoxy-N,N-dimethyltryptamine (5-MeODMT), has utilized synaptosomal preparations from various rat brain regions (striatum, hippocampus, and hypothalamus) to assess their impact on neurotransmitter systems. nih.gov

These studies have shown that certain methoxyindole derivatives can significantly inhibit the reuptake of serotonin (B10506) ([¹⁴C]5-HT) into synaptosomes. At higher concentrations, they may also inhibit the uptake of dopamine (B1211576) ([³H]DA) and induce the release of both serotonin and dopamine from preloaded synaptosomes. nih.gov This suggests that a key mechanism of action for some indole compounds could be the modulation of neurotransmitter levels in the synaptic cleft, which is relevant for their potential psychoactive and therapeutic effects. nih.gov

For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. mdpi.com Various in vitro models have been developed to predict the BBB permeability of drug candidates, including monolayers of immortalized human brain microvascular endothelial cells (hBMEC), porcine brain microvessel endothelial cells (PBMECICl-2), or Madin-Darby canine kidney (MDCK) cells. mdpi.comnih.govnih.govresearchgate.net

These models are used to calculate the apparent permeability coefficient (Papp) of a compound. Studies on a range of indole alkaloids have demonstrated that many possess favorable permeability characteristics. nih.gov For example, several indole alkaloids from Uncariae Ramulus Cum Uncis showed high permeability with Papp values in the 10⁻⁵ cm/s range, indicating they are well-absorbed across the BBB, primarily through passive diffusion. nih.gov The integrity of the cell monolayer in these models is often verified by measuring the transendothelial electrical resistance (TEER). mdpi.commdpi.com

Table 2: In Vitro BBB Permeability of Representative Indole Alkaloids

| Compound | In Vitro Model | Papp (AP→BL) (cm/s) | Efflux Ratio | Predicted Permeability | Reference |

|---|---|---|---|---|---|

| Isorhynchophylline | MDCK-pHaMDR | ~1 x 10⁻⁵ | < 2 | High | nih.gov |

| Isocorynoxeine | MDCK-pHaMDR | ~1 x 10⁻⁵ | < 2 | High | nih.gov |

| Rhynchophylline | MDCK-pHaMDR | ~1 x 10⁻⁶ | > 2 | Moderate (Efflux involved) | nih.gov |

Enzyme Activity Modulation in Cellular Systems

Indole-based structures are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets, including enzymes. Cellular systems are employed to evaluate how these compounds modulate enzyme activity and the downstream functional consequences.

Derivatives of the indole nucleus have been identified as potent and selective inhibitors of various enzymes. For example, specific indole-carboxamides have been developed as highly potent inhibitors of histone methyltransferase EZH2, a key enzyme in epigenetic regulation whose dysregulation is linked to certain cancers. nih.govresearchgate.net Cellular assays measuring global levels of H3K27me3 (the product of EZH2 activity) in cell lines like HeLa are used to confirm target engagement and cellular potency. researchgate.netnih.gov Other studies have shown that indole derivatives can inhibit cholinesterases (AChE and BuChE), which are important targets in Alzheimer's disease, or cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govmdpi.com

Investigation of Multi-target Ligand Properties

Given the complex and multifactorial nature of many diseases, particularly neurodegenerative disorders, a multi-target-directed ligand (MTDL) approach is an increasingly important strategy in drug discovery. nih.gov The indole scaffold is well-suited for the design of MTDLs due to its structural versatility.

Research has focused on designing single indole-based molecules that can simultaneously modulate several key targets involved in a disease cascade. In the context of Alzheimer's disease, novel indole derivatives have been synthesized and evaluated for their ability to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also inhibiting the aggregation of amyloid-beta (Aβ) peptides. nih.gov Furthermore, some of these compounds were also assessed for their ability to reduce neuroinflammatory mediators like nitric oxide (NO), COX-2, IL-1β, and TNF-α. nih.gov Other research highlights the potential of indole derivatives to act as multifunctional neuroprotective agents through a combination of antioxidant, metal-chelating, and Aβ disaggregating activities. nih.gov This multi-target approach offers a promising avenue for developing more effective therapies for complex pathologies.

Preclinical in Vivo Efficacy and Pharmacological Proof of Concept Studies

Assessment in Animal Models of Neurological Function

No specific data from studies assessing "Indole, 5-methoxy-3-(4-piperidylmethyl)-" in animal models of neurological function were found in the public domain.

Behavioral Studies in Rodent Models (e.g., Pro-cognitive, Anxiolytic, Antipsychotic Effects)

There is no publicly available information detailing behavioral studies of this specific compound in rodent models.

Neurochemical Effects (e.g., Extracellular Levels of Acetylcholine)

No studies detailing the neurochemical effects of "Indole, 5-methoxy-3-(4-piperidylmethyl)-", such as its impact on extracellular acetylcholine (B1216132) levels, were identified in the available literature.

Computational Chemistry and Molecular Modeling Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as an indole (B1671886) derivative, and its protein target at the atomic level.

Research on various indole-based scaffolds has demonstrated their ability to fit into the active sites of a wide range of biological targets. Docking studies are frequently employed to predict the binding affinity (often expressed as a docking score in kcal/mol) and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in the search for novel antimicrobial agents, newly synthesized indole derivatives were docked into the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase nih.gov. These studies revealed that the compounds were well-accommodated within the active sites, interacting through hydrogen bonds and pi-stacked interactions nih.gov.

Similarly, computational screening of natural indole alkaloids against Plasmepsin II, a target for treating P. falciparum malaria, utilized docking to determine binding affinities chemmethod.com. The results showed that certain indole alkaloids exhibited strong binding affinities, with one compound, Ergocornine, displaying a binding free energy of -9.5 kcal/mol compared to the native ligand's -7.5 kcal/mol chemmethod.com.

In the context of cancer research, virtual screening and subsequent docking studies led to the discovery of a 5-(indole-3-yl)-2-[(2-nitrophenyl)amino] nih.govnih.govnih.gov-oxadiazole as a novel inhibitor of the anti-apoptotic Bcl-2 protein cardiff.ac.uk. Docking simulations showed that the 3-indolyl group occupied a shallow linker site, engaging in an arene-cation interaction with an arginine residue (Arg143), while the nitrophenyl group inserted deeply into a hydrophobic pocket cardiff.ac.uk. These detailed interaction models are vital for explaining structure-activity relationships (SAR) and guiding further optimization.

Interactive Table: Examples of Molecular Docking Studies on Indole Scaffolds

| Compound/Scaffold | Target Protein | Key Findings | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Indole-based heterocycles | MurC Ligase, Lanosterol 14α-demethylase | Interaction via H-bonds and pi-stacking | -8.5 to -11.5 nih.gov |

| Ergocornine (Indole alkaloid) | Plasmepsin II | Higher binding affinity than native ligand | -9.5 chemmethod.com |

| 5-(Indole-3-yl)-1,3,4-oxadiazole | Bcl-2 | Arene-cation interaction with Arg143 | Not specified in text cardiff.ac.uk |

These examples underscore the utility of molecular docking in elucidating the binding modes of indole derivatives. For "Indole, 5-methoxy-3-(4-piperidylmethyl)-", such simulations would be critical in predicting its potential targets and understanding the specific roles of the 5-methoxy group and the piperidylmethyl side chain in ligand-receptor binding.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For indole derivatives, DFT calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and a greater ability to participate in charge transfer interactions nih.gov. DFT studies on various indole alkaloids have been performed to evaluate their electronic properties and reactivity chemmethod.com. Such analyses can reveal that a compound possesses high stability and low reactivity, which are desirable properties for a potential therapeutic agent chemmethod.com.

DFT calculations have also been used to study the structural and spectroscopic properties of indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid nih.gov. These studies can accurately predict geometric parameters and vibrational spectra, showing good agreement with experimental data from X-ray diffraction and infrared spectroscopy nih.gov. Furthermore, DFT is employed to analyze molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. MEP analysis helps identify the electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other molecules and biological targets nih.govscielo.org.mx.

Interactive Table: Key Parameters from DFT Calculations of Indole-Related Compounds

| Parameter | Significance | Typical Findings for Indole Scaffolds |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | A narrow gap suggests eventual charge transfer and high reactivity nih.gov. |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative potential sites for interaction | Negative potentials are typically around electronegative atoms (O, N); positive potentials are around hydrogen atoms nih.gov. |

| Global Reactivity Descriptors | Predicts overall reactivity (e.g., hardness, softness, electrophilicity) | Can indicate if a molecule is a soft, electrophilic species with strong binding ability nih.gov. |

For "Indole, 5-methoxy-3-(4-piperidylmethyl)-", DFT calculations could precisely map its electronic landscape, quantifying the influence of the methoxy (B1213986) and piperidyl groups on the indole core's reactivity and interaction potential.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The indole scaffold is frequently used in such campaigns due to its prevalence in bioactive molecules and its chemical tractability.

One common approach is structure-based virtual screening, which involves docking large compound libraries into the binding site of a target protein. For example, tools like PyRx, which incorporates AutoDock Vina, are used to screen libraries of indole alkaloids against targets like Plasmepsin II chemmethod.com. Another successful example is the virtual screening that led to the identification of an indole-oxadiazole compound as a Bcl-2 inhibitor cardiff.ac.uk.

Pharmacophore-based screening is another powerful virtual screening method. This approach uses a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to be active at a specific target. A pharmacophore model can be generated from a known active ligand or from the ligand-binding site of a protein. This model is then used as a 3D query to rapidly screen large databases for molecules that match the pharmacophore. For example, pharmacophore models based on glyphosate-enzyme interactions have been used to screen natural product libraries for new herbicide candidates nih.gov. This methodology is directly applicable to discovering new ligands for targets relevant to human health.

The "Indole, 5-methoxy-3-(4-piperidylmethyl)-" structure, with its distinct features—an aromatic indole core, a hydrogen bond-donating NH group, a hydrogen bond-accepting methoxy group, and a basic piperidine (B6355638) ring—is an excellent candidate for both structure-based and pharmacophore-based virtual screening to discover novel ligands for a multitude of biological targets.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is not only used for virtual screening but also plays a crucial role in lead optimization. By understanding the key chemical features required for biological activity, medicinal chemists can rationally design modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

A pharmacophore model for 5-HT₇ receptor antagonism was developed and optimized using a series of ligands, including naphtholactam and naphthosultam derivatives which share structural similarities with indole-based compounds nih.gov. The resulting five-feature model consisted of a positive ionizable atom, a hydrogen bond acceptor, and three hydrophobic regions. This model was validated through the design and synthesis of new analogs and supported by computational simulations of the ligand-receptor complex, which helped to define the specific molecular interactions responsible for binding nih.gov.

Similarly, a three-point pharmacophore model for TASK-3 potassium channel blockers was derived from known antagonists mdpi.com. This model, featuring one aromatic ring and two hydrogen bond acceptors, guided the design of new 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as potential blockers. Molecular docking of the designed compounds into a model of the TASK-3 channel was used to predict their binding modes and select the most promising candidates for synthesis and biological testing mdpi.com.

For a compound like "Indole, 5-methoxy-3-(4-piperidylmethyl)-", a pharmacophore model could be constructed based on its interactions with a specific target. This model would highlight the essential roles of the indole NH, the 5-methoxy oxygen, the piperidine nitrogen, and the aromatic ring. Lead optimization strategies would then involve modifying the structure to better fit the pharmacophore, for instance, by altering substituents on the indole or piperidine rings to enhance interactions with specific pockets in the target protein, as demonstrated in the optimization of GSK-3 inhibitors with a related indazole-piperidylmethyl scaffold nih.gov.

Medicinal Chemistry Applications and Drug Discovery Implications

The versatile structure of Indole (B1671886), 5-methoxy-3-(4-piperidylmethyl)-, featuring a methoxy-substituted indole ring linked to a piperidine (B6355638) moiety, has established it as a significant scaffold in the field of medicinal chemistry. Its inherent drug-like properties and the capacity for chemical modification have made it a focal point for the discovery and development of novel therapeutic agents, particularly those targeting the central nervous system.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Analog Libraries

The future development of Indole (B1671886), 5-methoxy-3-(4-piperidylmethyl)- and its potential therapeutic applications hinges on the ability to synthesize it and a diverse library of related analogs efficiently. While classical methods for indole synthesis, such as the Fischer and Gassman syntheses, exist, they can have limitations, for instance, in preparing specific isomers like 5-methoxyindole (B15748). luc.edu Modern synthetic chemistry offers more versatile and efficient alternatives.

Future research should focus on optimizing and applying modern catalytic methods for the core indole synthesis. Palladium-catalyzed reactions, for example, have become a cornerstone for constructing substituted indole scaffolds. organic-chemistry.org A key area of exploration would be the development of a one-pot, multi-component procedure that allows for the rapid assembly of the 5-methoxyindole core with the 3-(4-piperidylmethyl) side chain. organic-chemistry.org Additionally, novel catalyst systems, such as those using copper complexes, have shown high efficiency and selectivity in the synthesis of 5-methoxyindole from precursors like 5-bromoindole (B119039), offering a cost-effective and environmentally conscious route. google.com

Beyond the synthesis of the parent compound, creating an extensive analog library is crucial for establishing a robust structure-activity relationship (SAR). nih.gov This allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future synthetic campaigns should systematically explore modifications at three key positions:

The Indole Ring: Introducing different substituents (e.g., fluoro, chloro, methyl) at the 4, 6, and 7-positions to probe electronic and steric effects on receptor binding.

The Methoxy (B1213986) Group: Replacing the 5-methoxy group with other functionalities like hydroxyl, trifluoromethoxy, or alkyl groups to modulate metabolic stability and hydrogen bonding capacity.

The Piperidine (B6355638) Moiety: Altering the piperidine ring by introducing substituents or replacing it with other saturated heterocycles (e.g., piperazine, morpholine) to fine-tune basicity (pKa) and receptor interactions. The incorporation of fluorine, for example, has been shown to reduce basicity and improve oral absorption in similar ligand series. nih.gov

| Modification Site | Proposed Analogs | Rationale | Potential Synthetic Approach |

|---|---|---|---|

| Indole C4, C6, C7 Positions | Fluoro, Chloro, Methyl analogs | Probe electronic/steric effects on receptor affinity and selectivity. | Start from appropriately substituted anilines using modern cyclization methods. luc.edu |

| Indole C5 Position | -OH, -OCF3, -CH3 | Modulate metabolic stability, lipophilicity, and hydrogen bonding potential. | O-demethylation of the parent compound; use of corresponding substituted precursors. |

| Piperidine Ring | 4-fluoropiperidines, N-methylpiperidine, Piperazine analogs | Alter basicity (pKa), receptor interactions, and pharmacokinetic properties. nih.gov | Coupling of the indole core with pre-functionalized heterocyclic side chains. |

Advanced Spectroscopic and Structural Biology Characterization of Ligand-Receptor Complexes

Given the structural similarity of many indole derivatives to the neurotransmitter serotonin (B10506), it is highly probable that Indole, 5-methoxy-3-(4-piperidylmethyl)- interacts with one or more serotonin (5-HT) receptors. nih.govresearchgate.net These G protein-coupled receptors (GPCRs) are critical drug targets for a range of neuropsychiatric disorders. researchgate.net A primary future goal is to precisely identify the target receptor(s) and elucidate the molecular basis of the ligand-receptor interaction.

Advanced structural biology techniques are essential for this purpose. The determination of a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the compound bound to its target receptor would be a landmark achievement. Such studies on related 5-HT receptors have revealed a conserved binding pocket where key interactions occur. nih.govbmbreports.org For many amine-containing ligands, a crucial interaction is a salt bridge formed between the protonated nitrogen of the ligand and a highly conserved aspartic acid residue (D3.32) in the receptor's transmembrane helix 3. nih.govnih.gov Furthermore, the indole N-H group often forms a hydrogen bond with a conserved threonine (T3.37). nih.gov

Future research should aim to:

Confirm Target Engagement: Use radioligand binding assays to determine the affinity of the compound for a panel of 5-HT receptor subtypes.

Determine High-Resolution Structures: Employ X-ray crystallography or cryo-EM to visualize the precise binding pose of Indole, 5-methoxy-3-(4-piperidylmethyl)- within its primary receptor target(s). This would confirm the expected interactions and reveal unique contacts that could be exploited for designing more selective ligands.

Utilize Computational Modeling: Perform molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex and understand the dynamic nature of the binding interactions over time. mdpi.comnih.gov

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Significance |

|---|---|---|---|

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (D3.32) | Primary anchor point for binding affinity. nih.govnih.gov |

| Hydrogen Bond | Indole N-H | Threonine (T3.37) | Contributes to recognition and affinity. nih.gov |

| Hydrophobic Interactions | Indole Ring | Tryptophan (W6.48), Phenylalanine (F6.51, F6.52) | Stabilizes the ligand within the hydrophobic binding pocket. nih.gov |

Development of Advanced In Vitro and In Vivo Models for Specific Biological Questions

To translate basic findings into therapeutic potential, it is imperative to develop and utilize sophisticated biological models. These models are essential for understanding the compound's mechanism of action, assessing its efficacy, and identifying potential liabilities.

Advanced In Vitro Models: Beyond simple cell lines, future studies should leverage cutting-edge in vitro systems. A particularly promising avenue is the use of induced pluripotent stem cells (iPSCs). nih.gov By generating iPSCs from patients with specific neuropsychiatric disorders, researchers can differentiate them into human neurons and glial cells. nih.gov These patient-specific cell models can be used to investigate whether Indole, 5-methoxy-3-(4-piperidylmethyl)- can correct disease-relevant cellular phenotypes, providing a powerful platform for preclinical drug discovery. nih.govnih.gov

Advanced In Vivo Models: Animal models remain essential for evaluating the systemic effects of a compound on behavior and physiology. researchgate.net For a compound likely targeting the central nervous system, it is crucial to move beyond simple behavioral tests. Future in vivo research should focus on modeling specific, translatable domains of neuropsychiatric illness, such as the cognitive impairment associated with schizophrenia (CIAS). libd.org This approach involves using a battery of sophisticated behavioral tasks that assess specific cognitive functions like working memory, attention, and executive function. Furthermore, these behavioral assessments can be combined with in vivo target engagement studies (e.g., positron emission tomography) and electrophysiology (e.g., EEG) to link the compound's molecular action to changes in brain circuitry and behavior. neuropsychiatric-drug-development.com

Q & A

Q. Key Variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps accelerate cyclization but may degrade sensitive groups. |

| Reaction Time | 2–5 hours | Prolonged reflux improves conversion but risks side reactions. |

| Solvent | Acetic acid, DMF | Polar aprotic solvents enhance nucleophilicity of intermediates. |

How is the molecular structure of 5-methoxy-3-(4-piperidylmethyl)-1H-indole validated in research?

Basic Research Question

Structural confirmation relies on:

- Spectroscopy : H/C NMR to identify methoxy (-OCH), piperidylmethyl, and indole proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Used in structurally related indole derivatives (e.g., bis-indolylalkanes) to resolve stereochemistry and bond angles .

Advanced Tip : Density Functional Theory (DFT) calculations can predict electronic properties and compare with experimental data to resolve ambiguities.

What in vitro assays are recommended for evaluating the biological activity of this compound?

Basic Research Question

Common assays include:

- Anticancer Screening : MTT assays on cell lines (e.g., HepG2) to measure IC values. Parallel studies on healthy cells (e.g., HEK293) assess selectivity .

- Enzyme Inhibition : Fluorescence-based assays for kinases or receptors (e.g., serotonin receptors) using purified enzymes .

- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Data Interpretation : Discrepancies in activity across studies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize results using positive controls (e.g., fluconazole for antifungal assays) .

How can researchers optimize synthetic yield while minimizing byproducts?

Advanced Research Question

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between parameters .

- Byproduct Analysis : LC-MS monitors side reactions (e.g., over-alkylation). Adjust stoichiometry of the piperidine precursor to avoid excess reagent .

- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

What computational approaches predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., 5-HT serotonin receptor). Validate docking poses with molecular dynamics (MD) simulations .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous indole derivatives to build predictive models .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., methoxy vs. ethoxy groups) .

How do structural modifications to the piperidylmethyl group affect bioactivity?

Advanced Research Question

- Piperidine vs. Piperazine : Replacing the piperidylmethyl group with piperazine (e.g., in 5-(4-methylpiperazin-1-yl)-1H-indole) alters basicity and hydrogen-bonding capacity, impacting receptor affinity .

- Substituent Position : Moving the piperidine from the 3- to 5-position on the indole ring reduces steric hindrance, enhancing binding to flat active sites (e.g., kinase ATP pockets) .

Q. Case Study :

| Modification | Biological Activity (IC) | Target |

|---|---|---|

| 4-Piperidylmethyl | 30 μM (HepG2) | Anticancer |

| 4-Methylpiperazinyl | 45 μM (HepG2) | Anticancer |

What strategies resolve contradictions in reported biological activities?

Advanced Research Question

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, Acta Cryst.) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .

- Cross-Validation : Compare in vitro results with in silico predictions to assess mechanistic plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.